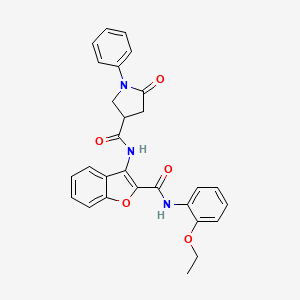

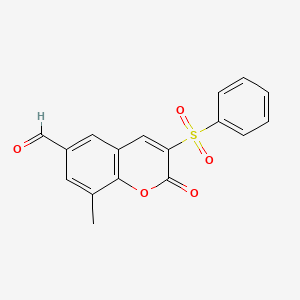

![molecular formula C17H16ClNO7S2 B2683815 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 866051-02-7](/img/structure/B2683815.png)

4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” has a molecular formula of C17H16ClNO7S2 and an average mass of 445.894 Da . It is not intended for human or veterinary use and is for research use only.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C17H16ClNO7S2 and an average mass of 445.894 Da . Related compounds such as 4-[(4-Chlorophenyl)sulfonyl]phenol have properties such as a density of 1.4±0.1 g/cm3, boiling point of 462.3±30.0 °C at 760 mmHg, vapour pressure of 0.0±1.2 mmHg at 25°C, enthalpy of vaporization of 75.1±3.0 kJ/mol, flash point of 233.4±24.6 °C, index of refraction of 1.626, molar refractivity of 66.6±0.4 cm3, and a molar volume of 188.2±3.0 cm3 .Scientific Research Applications

Synthesis and Material Development

One significant application of similar compounds involves the synthesis of sulfonic acid-containing polybenzoxazines for potential use in proton exchange membranes in direct methanol fuel cells. These membranes demonstrate high proton conductivity and low methanol permeability, indicating their suitability for energy conversion applications (Yao et al., 2014). Similarly, aromatic poly(ether sulfone)s containing triazine groups have been synthesized to study their solubility, thermal, and mechanical properties for use in proton exchange membranes, highlighting the influence of branching groups on these properties (Tigelaar et al., 2009).

Chemical Reaction Mechanisms

Research on the kinetics and hydrolysis mechanism of related sulfonamide compounds has provided insights into their chemical behavior in different media, contributing to a deeper understanding of their stability and reactivity (Hemmamda et al., 1994).

Novel Compounds Synthesis

The exploration of new synthetic routes has led to the creation of bifunctional sulfonamide-amide derivatives with significant antibacterial and antifungal activities, demonstrating the potential of these compounds in pharmaceutical applications (Abbavaram & Reddyvari, 2013). Another study focused on the microwave-assisted synthesis of new sulfonyl hydrazones, evaluating their biological activities and investigating structure–activity relationships, further emphasizing the versatility of sulfonamide-based compounds in medicinal chemistry (Karaman et al., 2016).

properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-6-ethylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO7S2/c1-2-27(22,23)13-7-8-15-14(9-13)19(10-16(26-15)17(20)21)28(24,25)12-5-3-11(18)4-6-12/h3-9,16H,2,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNACZROGVHTGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2683733.png)

![1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2683735.png)

![6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2683736.png)

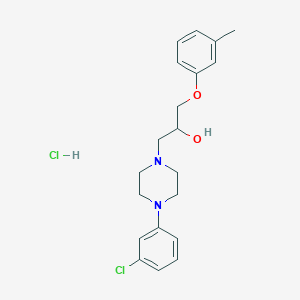

![N-(4-(benzyloxy)phenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2683738.png)

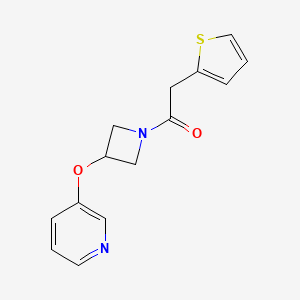

![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2683744.png)

![(E)-3-phenyl-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)prop-2-en-1-one](/img/structure/B2683746.png)

![3-(Benzylthio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2683748.png)

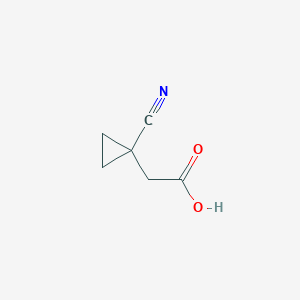

![2-{3-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2683752.png)